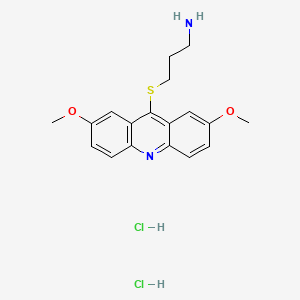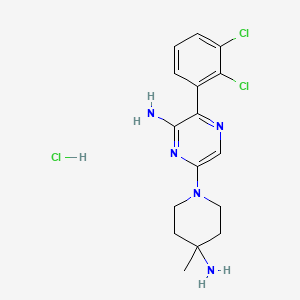
SHP099 hydrochloride
概要
説明
Synthesis Analysis
SHP099 was successfully loaded into multilayer films via host–guest interactions with poly-carboxymethyl-β-cyclodextrin (PβCD) for the purpose of localized delivery . Nuclear magnetic resonance spectroscopy confirmed the occurrence of this supramolecular assembly by identifying the interaction of specific terminal SHP099 protons with the protons of the CD .Molecular Structure Analysis
The molecular weight of SHP099 hydrochloride is 352.26 . The chemical structure can be found in various sources .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as a reagent for the preparation of substituted piperidinylpyrazinamines and analogs for inhibiting the activity of SHP2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 352.26 . It is a solid substance .科学的研究の応用
Cancer Therapy
SHP099 hydrochloride, a potent inhibitor of the protein tyrosine phosphatase SHP2, has shown promising results in cancer therapy. It's been incorporated into multilayer films for localized delivery, enhancing its anticancer efficacy. These films, through layer-by-layer self-assembly, enable the controlled release of SHP099, effectively inhibiting tumor cell growth. This method addresses the complications of systemic chemotherapy and offers a potential advancement in cancer treatments (Wang et al., 2020).
Immunotherapy
This compound's role in immunotherapy is significant. It has been found to augment anti-tumor immunity by increasing the proportion of certain T cells and upregulating genes related to cytotoxic T-cell activity. This results in a decreased tumor load in mice models. The combination of SHP099 with anti-PD-1 antibody shows higher therapeutic efficacy, suggesting its potential as a candidate drug in cancer immunotherapy (Zhao et al., 2018).
Receptor Tyrosine Kinase-Driven Cancers
SHP099 has been demonstrated to inhibit the proliferation of human cancer cells driven by receptor tyrosine kinases. It works by suppressing the RAS–ERK signaling pathway, which is crucial in cell survival and proliferation. SHP099's unique mechanism of allosteric inhibition makes it a potential therapeutic approach for treating various cancers, including leukemia, lung, breast cancer, and neuroblastoma (Chen et al., 2016).
Musculoskeletal Diseases
In the context of musculoskeletal diseases, specifically Intervertebral Disc Degeneration (IDD), this compound shows therapeutic potential. It inhibits the overexpression of SHP2 in nucleus pulposus cells, which is a key factor in IDD progression. The use of an injectable thermosensitive hydrogel for SHP099 delivery has shown positive effects in rat models, suggesting a novel treatment strategy for IDD (Wang et al., 2020).
作用機序
Target of Action
SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor . Its primary target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) . SHP2 plays a crucial role in cell survival, tumorigenesis, and various inflammatory conditions .
Mode of Action
This compound acts as an allosteric inhibitor of SHP2 . It binds to SHP2, causing a conformational change that stabilizes SHP2 in its auto-inhibited state . This prevents SHP2 from interacting with its substrates and carrying out its phosphatase activity, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . It also blocks both the PI3K and MEK intracellular signaling pathways . The inhibition of these pathways suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Pharmacokinetics
This compound is orally bioavailable
Result of Action
The inhibition of SHP2 by this compound has several effects at the molecular and cellular levels. It suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival . It also shows potent anticancer activity at low concentrations in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can activate the SHP2-associated MAPK pathways
Safety and Hazards
将来の方向性
SHP099 hydrochloride has shown potential in treating diseases. For instance, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival in mice with ALI and sepsis . Future work will benefit from in vivo studies of this film architecture for a more thorough characterization of biocompatibility, anticancer efficacy, and pharmacokinetics of the incorporated SHP099 .
生化学分析
Biochemical Properties
SHP099 hydrochloride interacts with SHP2, a protein tyrosine phosphatase that plays a crucial role in cell survival, tumorigenesis, and pulmonary inflammation . The interaction between this compound and SHP2 has been confirmed through X-ray co-crystallization . This interaction is believed to inhibit the SHP2-associated MAPK pathways, which are typically activated by lipopolysaccharide (LPS) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice by inhibiting excessive inflammation . It also suppresses the LPS-induced release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 . This binding inhibits the activity of SHP2 through a conformational mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been found to relieve acute lung injury and significantly increase animal survival in mice with ALI and sepsis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to show potent anticancer activity at low concentrations in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with SHP2, which regulates allergic and chronic inflammation by activating the PI3K/AKT and ERK signaling pathways .
特性
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


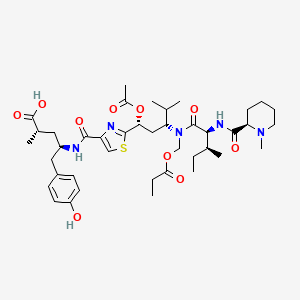
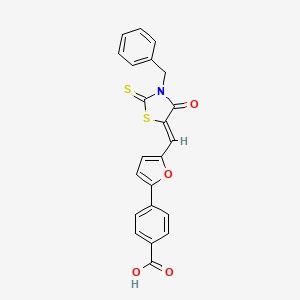
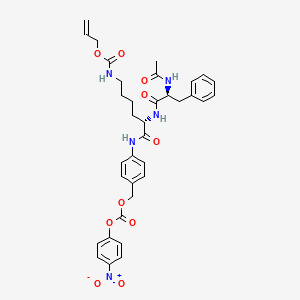
![2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3182084.png)
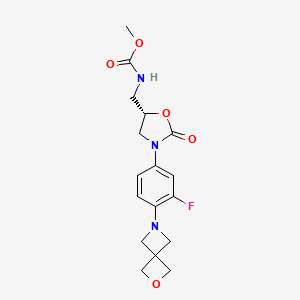
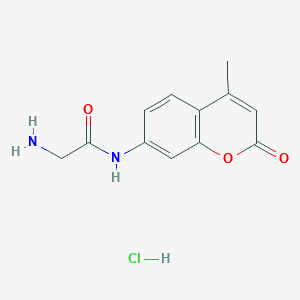
![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)



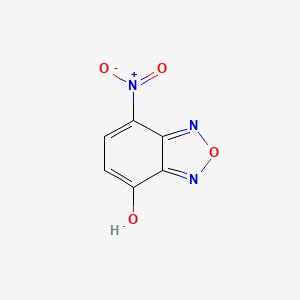
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B3182163.png)
